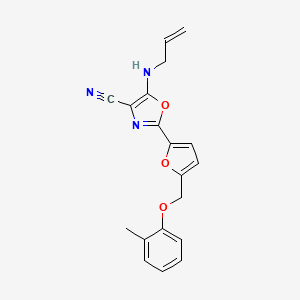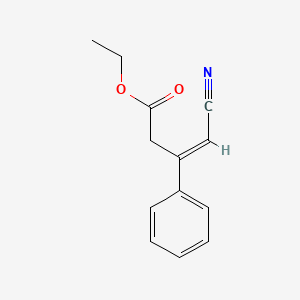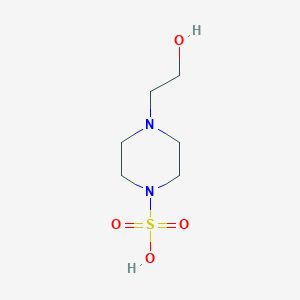
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide, also known as HMBD, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. HMBD is a derivative of benzene and has two carboxamide groups, one hydroxyl group, and a methoxyphenyl group attached to it.
Scientific Research Applications
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide has shown potential therapeutic applications in various fields of biomedical research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In antimicrobial research, this compound has been found to have activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the estrogen receptor .
Mode of Action
It’s known that reactions at the benzylic position are very important for synthesis problems . This compound might interact with its targets through free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation, are known to be significant in various biochemical pathways .
Result of Action
Similar compounds have been shown to have antioxidant activity , which could suggest potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it easier to study the compound's biological activity and mechanism of action. Another advantage is that this compound has shown potential therapeutic applications in various fields of biomedical research, making it a promising candidate for drug development. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that this compound has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Future Directions
There are several future directions for research on 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide. One direction is to further investigate its mechanism of action in cancer cells, bacterial cells, and inflammatory cells. This will help to identify the molecular targets of this compound and improve our understanding of its biological activity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will help to determine its efficacy and safety in human clinical trials. Additionally, further research is needed to explore its potential applications in other fields of biomedical research, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide involves the reaction between 4-methoxyaniline and 3,5-dimethoxybenzoic acid in the presence of thionyl chloride and pyridine. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound. The purity of the compound is ensured by recrystallization from ethanol.
properties
IUPAC Name |
3-N-hydroxy-1-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(9-10)15(19)17-20/h2-9,20H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQURAXHRSDFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2947066.png)
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)



![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)